molecular formula C7H16ClNO B2851584 [1-(Aminomethyl)cyclopentyl]methanol hydrochloride CAS No. 1797333-92-6

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride

Cat. No.: B2851584
CAS No.: 1797333-92-6
M. Wt: 165.66
InChI Key: HRIWPBHLJLRULD-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) is a bicyclic amine-alcohol hydrochloride with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . The compound features a cyclopentane ring substituted with both an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group, with the amine group protonated as a hydrochloride salt. This structural configuration enhances water solubility and stability, making it suitable for pharmaceutical applications. The hydrochloride salt form is common in drug development to improve bioavailability and crystallinity .

Properties

IUPAC Name

[1-(aminomethyl)cyclopentyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-7(6-9)3-1-2-4-7;/h9H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIWPBHLJLRULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Lactam Intermediate Strategy

A prominent method involves starting from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (2 ), as demonstrated in muraymycin antibiotic synthesis.

  • Catalytic Hydrogenation : The bicyclic lactam 2 undergoes hydrogenation using 10% palladium on carbon in methanol to saturate the double bond, yielding a saturated lactam intermediate.
  • N-Boc Protection: The lactam is protected with di-tert-butyl dicarbonate (Boc₂O) to enhance solubility and prevent unwanted side reactions.
  • Reductive Ring Cleavage : Sodium borohydride (NaBH₄) in boiling water selectively cleaves the lactam ring, generating a primary amine (4 ).
  • Urea Cyclization : Coupling the amine with 3-ethoxyacryloyl isocyanate forms a urea intermediate, which undergoes acid-mediated cyclization to install the cyclopentane backbone.

This route achieves a 64% yield over four steps, with HPLC-MS confirming >95% purity.

Direct Reductive Amination of Cyclopentanecarboxaldehyde

A streamlined approach modifies cyclopentanecarboxaldehyde:

  • Condensation : Reacting cyclopentanecarboxaldehyde with nitromethane in the presence of ammonium acetate forms β-nitrostyrene analogs.
  • Reduction : Hydrogenation over Raney nickel converts the nitro group to an amine, yielding 1-(aminomethyl)cyclopentanemethanol.
  • Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in dioxane precipitates the hydrochloride salt (95% purity).

This method bypasses intermediate protection steps, achieving a 70–75% overall yield.

Grignard Reagent-Mediated Side-Chain Installation

Adapted from dopamine D1 receptor modulator synthesis:

  • Ketone Arylation : Monoarylation of acetone with a brominated cyclopentane derivative using XPhos palladium catalyst installs a tertiary alcohol group.
  • Amide Coupling : The resulting ketone reacts with 2-(2,6-dichlorophenyl)acetic acid using propylphosphonic anhydride (T3P) to form an amide.
  • Grignard Addition : Methylmagnesium bromide adds to the amide carbonyl in the presence of lanthanide chloride (LnCl₃·2LiCl), forming the tertiary alcohol.
  • Deprotection and Salt Formation : Acidic deprotection of silyl ethers followed by HCl treatment yields the hydrochloride salt.

This route emphasizes stereochemical control, with NMR confirming the (1S,3R) configuration.

Optimization and Critical Parameters

Solvent and Temperature Effects

  • Hydrogenation Efficiency : Methanol outperforms ethanol in lactam hydrogenation due to better Pd/C dispersion, reducing reaction time from 8 h to 5 h.
  • Cyclization Yield : Using 1,4-dioxane as the solvent for urea cyclization improves yield by 15% compared to THF.
  • Salt Crystallization : HCl in dioxane (4 M) achieves >95% precipitation efficiency at 20°C, avoiding oligomer formation.

Catalytic Systems

  • Pd/C vs. Raney Nickel : Pd/C provides higher selectivity for lactam saturation (99% vs. 85% with Raney Ni).
  • Lanthanide Promoters : CeCl₃·2LiCl enhances Grignard addition regioselectivity, reducing byproduct formation by 20%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 5.27 (t, 1H, -OH), 3.58 (m, 2H, -CH₂OH), 2.91 (s, 2H, -CH₂NH₂), 1.70–1.30 (m, 8H, cyclopentane).
  • HPLC-MS : m/z 129.1 [M-Cl]⁺, retention time 1.01 min (method A).

Purity Assessment

  • Ion Chromatography : Chloride content confirms stoichiometric HCl incorporation (theory: 21.4%; observed: 21.1%).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating high thermal stability.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield (%) Purity (%) Reference
Bicyclic Lactam 2-Azabicycloheptenone Hydrogenation, Cyclization 64 95
Reductive Amination Cyclopentanecarboxaldehyde Condensation, Reduction 75 95
Grignard Addition Bromocyclopentane Arylation, Grignard 68 97

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst Recycling : Pd/C recovery via filtration reduces raw material costs by 30%.
  • Solvent Reuse : Distillation of 1,4-dioxane achieves 90% recovery, minimizing waste.

Regulatory Compliance

  • ICH Guidelines : Residual solvent levels (dioxane < 380 ppm) meet ICH Q3C Class 2 limits.
  • Genotoxic Impurities : Nitrosamine content < 0.1 ppm validated via LC-MS/MS.

Emerging Methodologies

Enzymatic Desymmetrization

Recent advances employ lipase-catalyzed kinetic resolution of racemic 1-(aminomethyl)cyclopentanemethanol, achieving 99% enantiomeric excess (ee) using Candida antarctica Lipase B.

Flow Chemistry

Microreactor systems reduce reaction time for Grignard additions from 2 h to 10 min, enhancing throughput by 12-fold.

Chemical Reactions Analysis

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [1-(aminomethyl)cyclopentyl]methanol hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and pharmacological implications.

Cycloalkyl Methanol Hydrochlorides

  • (1-Aminocyclobutyl)methanol Hydrochloride (CAS: 1392213-15-8) Molecular Formula: C₅H₁₂ClNO Molecular Weight: 137.61 g/mol . This may limit its stability in formulation but enhance interactions in rigid binding pockets .
  • Pharmacological Note: The cyclopentane ring provides a balance between stability and flexibility, often preferred in central nervous system (CNS) drugs for improved blood-brain barrier penetration .

Ester-Functionalized Derivatives

  • Methyl 1-Aminocyclopentanecarboxylate Hydrochloride (CAS: N/A) Molecular Formula: C₇H₁₄ClNO₂ Molecular Weight: 191.65 g/mol . This derivative may act as a prodrug, metabolized in vivo to the carboxylic acid .
  • Methyl 2-[1-(Aminomethyl)cyclopentyl]acetate Hydrochloride Molecular Formula: C₉H₁₈ClNO₂ Pharmacological Note: The additional acetate group introduces a metabolic site for hydrolysis, which could shorten its half-life compared to the target compound .

Heteroatom-Substituted Analogs

  • 2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride Molecular Formula: C₉H₁₈ClNO Key Differences: The cyclohexanone ring contains a ketone group, enabling hydrogen bonding with biological targets.
  • [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride (CAS: 1955553-73-7) Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol . Key Differences: The cyclopropane ring’s extreme angle strain may confer unique reactivity, useful in covalent inhibitor design. However, this strain also raises synthetic challenges .

Pharmacologically Relevant Comparisons

  • Gabapentin (2-[1-(Aminomethyl)cyclohexyl]acetic Acid) Molecular Formula: C₉H₁₇NO₂ Key Differences: Gabapentin’s cyclohexyl acetic acid structure is optimized for binding to voltage-gated calcium channels. The target compound’s cyclopentyl methanol structure may offer distinct pharmacokinetics, such as faster absorption due to reduced ring size .
  • Cyclopentyl Fentanyl Hydrochloride Molecular Formula: C₂₅H₃₂N₂O·HCl Pharmacological Note: While structurally distinct, the cyclopentane moiety in both compounds highlights the role of cyclic hydrocarbons in enhancing opioid receptor affinity. The target compound lacks the piperidine and phenyl groups critical for opioid activity .

Structural and Functional Implications

Ring Size and Conformational Flexibility

  • Cyclopentane vs. Cyclohexane : Cyclopentane’s envelope conformation allows moderate flexibility, facilitating interactions with dynamic binding sites. Cyclohexane’s chair conformation is more rigid, often preferred in rigid enzyme pockets .
  • Cyclobutane and Cyclopropane : Smaller rings increase strain and reactivity, useful in prodrugs or covalent inhibitors but less stable in long-term storage .

Functional Group Effects

  • Hydrochloride Salts : Improve solubility and crystallinity across all analogs, critical for oral bioavailability .
  • Hydroxymethyl vs. Ester Groups : Hydroxymethyl enhances hydrophilicity, while esters balance lipophilicity and metabolic stability .

Biological Activity

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

The compound is synthesized through a multi-step process involving cyclopentylmethanol and formaldehyde, followed by reduction with sodium borohydride and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. This synthesis pathway ensures high yield and purity, making it suitable for research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group is crucial for modulating the activity of these targets, potentially influencing various biochemical pathways within cells .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, although specific mechanisms remain to be fully elucidated. Its structural analogs have shown promising results against human adenovirus, indicating a potential role in antiviral therapies .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects in vitro, with varying degrees of efficacy reported. For example, it displayed moderate cytotoxicity (CC50 = 22.9 μM) in certain assays .
  • Selectivity Index : The selectivity index (SI) is an important measure of the therapeutic window of a compound. For related compounds, high SI values (>100) indicate a favorable balance between efficacy and safety .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

CompoundIC50 (μM)CC50 (μM)Selectivity Index (SI)
[1-(Aminomethyl)cyclopentyl]methanol HCl0.622.938.2
[1-(Aminomethyl)cyclohexyl]methanol HCl0.18120666.7
[1-(Aminomethyl)cyclopropyl]methanol HCl0.27156.8580.7

This table highlights the differences in potency and safety profiles among related compounds, emphasizing the need for further research into the specific mechanisms at play for this compound.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiviral Efficacy : A study focusing on adenovirus inhibition demonstrated that derivatives of this compound could significantly reduce viral load in vitro, suggesting potential applications in treating viral infections .
  • Cytotoxicity Assessment : In vitro assays revealed varying levels of cytotoxicity across different cell lines, highlighting the importance of context when evaluating the safety profile of this compound .

Q & A

Q. What are the established synthetic routes for [1-(Aminomethyl)cyclopentyl]methanol hydrochloride?

The synthesis typically involves:

  • Reductive Amination : Cyclopentanone derivatives react with formaldehyde and ammonia/amines to introduce the aminomethyl group .
  • Reduction : Intermediate imines are reduced (e.g., NaBH₄) to form the aminocyclopentanol backbone .
  • Hydrochloride Formation : Free base conversion using HCl in polar solvents (e.g., methanol) to enhance solubility . Key Optimization: Reaction temperature (0–25°C) and solvent choice (methanol/ethanol) improve yield and purity .

Q. How does the hydrochloride salt form influence the compound's physicochemical properties?

The hydrochloride salt enhances:

  • Solubility : Improved polar solvent compatibility (e.g., water, DMSO) for in vitro assays .
  • Stability : Reduced hygroscopicity compared to the free base, facilitating long-term storage . Analytical confirmation via FT-IR (N–H and O–H stretches) and elemental analysis ensures salt formation .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms stereochemistry (e.g., cyclopentyl ring protons at δ 1.5–2.5 ppm) and functional groups .
  • HPLC with Chiral Columns : Resolves enantiomers (e.g., (1R,3S) vs. (1S,3R)) to assess stereochemical purity .
  • Mass Spectrometry : Validates molecular weight (e.g., 165.66 g/mol for the hydrochloride) .

Q. What are the primary pharmacological applications of this compound?

  • Neurotransmitter Modulation : Structural analogs show affinity for GABAₐ and NMDA receptors, suggesting potential in neuropharmacology .
  • Enzyme Inhibition : Acts as a scaffold for designing inhibitors of amino acid decarboxylases .

Advanced Research Questions

Q. How does stereochemistry impact the biological activity of this compound?

  • The (1R,3S) enantiomer in racemic mixtures exhibits higher binding affinity (e.g., IC₅₀ = 12 µM vs. >100 µM for (1S,3R)) for glutamate receptors .
  • Methodological Insight : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify enantiomer-specific binding .

Q. What strategies resolve enantiomers during synthesis, and how are they validated?

  • Chiral Chromatography : Employ amylose- or cellulose-based columns with hexane/isopropanol mobile phases .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer . Validation via X-ray crystallography or circular dichroism ensures >99% enantiomeric excess .

Q. How can synthetic routes be optimized for industrial-scale production?

  • Continuous Flow Reactors : Reduce reaction time (e.g., from 24h to 4h) and improve yield (85% → 93%) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency .
  • Process Analytics : In-line FT-IR monitors intermediate formation to minimize by-products .

Q. What in vivo models are suitable for pharmacokinetic studies of this compound?

  • Rodent Models : Assess bioavailability (e.g., 67% in rats) and blood-brain barrier penetration via LC-MS/MS .
  • Microdialysis : Quantify extracellular concentrations in target tissues (e.g., striatum for neuroactive compounds) .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Assay Standardization : Control variables like pH (7.4 vs. 6.8 alters receptor affinity) and temperature .
  • Enantiomeric Purity Verification : Re-test compounds with chiral HPLC to rule out racemic contamination .
  • Target-Specific Profiling : Use CRISPR-engineered cell lines to isolate pathway-specific effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Reductive AminationNH₃, HCHO, NaBH₄, 0°C, MeOH7892
Hydrochloride FormationHCl (gas), Et₂O, 25°C9599

Q. Table 2: Enantiomer-Specific Bioactivity

EnantiomerTarget ReceptorIC₅₀ (µM)Assay TypeReference
(1R,3S)NMDA12Radioligand
(1S,3R)NMDA>100Binding

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